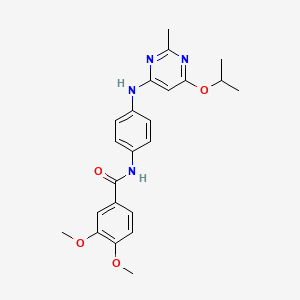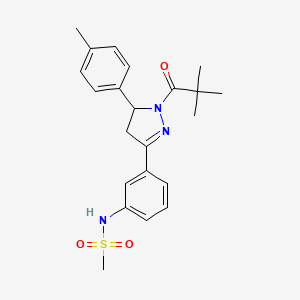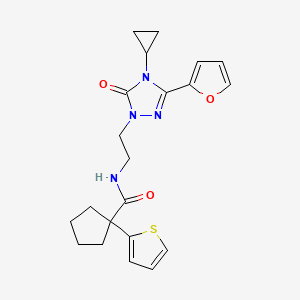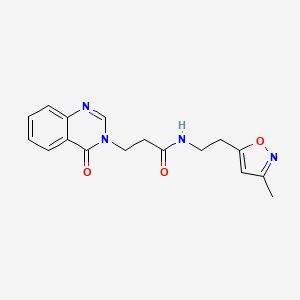
N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3,4-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C23H26N4O4 and its molecular weight is 422.485. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Research on compounds structurally related to N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3,4-dimethoxybenzamide indicates potential antiviral applications. For instance, Holý et al. (2002) explored 6-hydroxypyrimidines with various substitutions, demonstrating inhibition of replication in herpes viruses and retroviruses, including HIV-1 and HIV-2 (Holý et al., 2002).
Synthesis and Characterization of Novel Polymers
Butt et al. (2005) synthesized new diamines, including 2-(4-aminophenoxy)methyl-5-aminobenzimidazole and 4,4-(aminopheyloxy) phenyl-4-aminobenzamide, and polymerized them with various anhydrides. These polymers exhibited high thermal stability and could be potential materials for high-performance applications (Butt et al., 2005).
Chemical Oxidation Studies
Adolphe-Pierre et al. (1998) conducted oxidation studies on N-(5'-methylisoxazol-3-yl)-2,6-dimethylbenzamide, a compound with structural similarities, to understand the reactivity of different methyl groups in the molecule. This research provides insights into the chemical behavior of related compounds (Adolphe-Pierre et al., 1998).
Fluorescence Enhancement Studies
Yang et al. (2002) studied the fluorescence enhancement of stilbene derivatives, including 4-(N-(2,6-dimethylphenyl)amino)stilbene. Understanding the fluorescence properties of these compounds can lead to applications in optical materials and sensors (Yang et al., 2002).
Cerebral Protective Agents
Kuno et al. (1992) synthesized novel 4-arylpyrimidine derivatives, showing anti-anoxic and anti-lipid peroxidation activities, which could be beneficial in developing treatments for neurodegenerative diseases (Kuno et al., 1992).
Allosteric Modifiers of Hemoglobin
Randad et al. (1991) explored compounds including 4-[[(arylamino)carbonyl]methyl]phenoxy as allosteric modifiers of hemoglobin, which could have applications in treating conditions related to depleted oxygen supply like ischemia and stroke (Randad et al., 1991).
Aromatase Inhibitors in Cancer Therapy
Hartmann and Batzl (1986) synthesized 3-alkylated 3-(4-aminophenyl)piperidine-2,6-diones, which exhibited strong inhibition of estrogen biosynthesis, indicating potential for breast cancer treatment (Hartmann & Batzl, 1986).
Psycho- and Neurotropic Profiling
Podolsky et al. (2017) studied the psycho- and neurotropic properties of 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones, which could lead to new psychoactive compounds for treating mental health disorders (Podolsky et al., 2017).
Eigenschaften
IUPAC Name |
3,4-dimethoxy-N-[4-[(2-methyl-6-propan-2-yloxypyrimidin-4-yl)amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4/c1-14(2)31-22-13-21(24-15(3)25-22)26-17-7-9-18(10-8-17)27-23(28)16-6-11-19(29-4)20(12-16)30-5/h6-14H,1-5H3,(H,27,28)(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGHHOMTOHLJKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC(C)C)NC2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[1-[2-(cyclopentylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2671429.png)
![N1,N1-dimethyl-N3-(6-methylbenzo[d]thiazol-2-yl)propane-1,3-diamine](/img/structure/B2671431.png)

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-2-sulfonamide](/img/structure/B2671434.png)

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2671438.png)
![6-[2-(4-bromophenyl)-2-oxoethyl]-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2671440.png)
![2,6-dichloro-N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]benzenecarboxamide](/img/structure/B2671441.png)
![1-[4-(3-Phenoxypropanoyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2671442.png)
![ethyl 4-amino-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2671443.png)
![(5E)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-2,3-dimethylimidazol-4-one](/img/no-structure.png)

![N'-(2,5-dimethylphenyl)-N-[2-(furan-2-yl)ethyl]oxamide](/img/structure/B2671451.png)
